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Compound of Interest

Compound Name:
2-amino-4,5-dimethyl-1H-pyrrole-

3-carbonitrile

Cat. No.: B1272294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological activities of 2-amino-4,5-dimethyl-1H-pyrrole-3-
carbonitrile. This document is intended to serve as a valuable resource for researchers and

professionals involved in medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Properties
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a polysubstituted pyrrole derivative with

the molecular formula C₇H₉N₃.[1] The core of the molecule is a five-membered aromatic pyrrole

ring, which is substituted with an amino group at position 2, a cyano group at position 3, and

two methyl groups at positions 4 and 5.

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C",

pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C",

pos="1.2,0.6!"]; N_amino [label="N", pos="-2.4,1.2!"]; H_amino1 [label="H", pos="-3,1.8!"];

H_amino2 [label="H", pos="-3,0.6!"]; C_cyano [label="C", pos="-2.4,-1.2!"]; N_cyano

[label="N", pos="-3.6,-1.8!"]; C_methyl4 [label="C", pos="0,-2.4!"]; H_methyl4_1 [label="H",

pos="-0.6,-3!"]; H_methyl4_2 [label="H", pos="0.6,-3!"]; H_methyl4_3 [label="H", pos="0,-3.6!"];

C_methyl5 [label="C", pos="2.4,-1.2!"]; H_methyl5_1 [label="H", pos="3,-1.8!"]; H_methyl5_2

[label="H", pos="3,-0.6!"]; H_methyl5_3 [label="H", pos="1.8,-1.8!"]; H_N1 [label="H",

pos="0,1.8!"];
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// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;

C2 -- N_amino; N_amino -- H_amino1; N_amino -- H_amino2;

C3 -- C_cyano; C_cyano -- N_cyano [len=1.5];

C4 -- C_methyl4; C_methyl4 -- H_methyl4_1; C_methyl4 -- H_methyl4_2; C_methyl4 --

H_methyl4_3;

C5 -- C_methyl5; C_methyl5 -- H_methyl5_1; C_methyl5 -- H_methyl5_2; C_methyl5 --

H_methyl5_3;

N1 -- H_N1;

} Chemical structure of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile.

Table 1: Physicochemical Properties of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Property Value Reference

Molecular Formula C₇H₉N₃ [1]

Molecular Weight 135.17 g/mol [1]

IUPAC Name
2-amino-4,5-dimethyl-1H-

pyrrole-3-carbonitrile
[1]

CAS Number 21392-51-8 [1]

XLogP3-AA 1.4 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 0 [1]

Exact Mass 135.079647300 Da [1]

Topological Polar Surface Area 65.6 Å² [1]
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Spectroscopic Data
While specific, experimentally obtained spectra for 2-amino-4,5-dimethyl-1H-pyrrole-3-
carbonitrile are not readily available in the public domain, characteristic spectral features can

be predicted based on its structure and data from analogous compounds. PubChem indicates

the availability of 13C NMR and FTIR spectra on SpectraBase.[2]

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the amino

group, the methyl groups, and the N-H proton of the pyrrole ring. The amino protons would

likely appear as a broad singlet. The two methyl groups at positions 4 and 5 might show as

sharp singlets, and the N-H proton of the pyrrole ring would also likely be a singlet, with its

chemical shift being solvent-dependent.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show seven distinct signals corresponding to

the seven carbon atoms in the molecule. The chemical shifts would be indicative of the

electronic environment of each carbon, with the carbon of the cyano group appearing at a

characteristic downfield shift. The carbons of the pyrrole ring would appear in the aromatic

region, and the methyl carbons would be found in the aliphatic region.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the N-H

stretching of the amino group and the pyrrole ring, typically in the region of 3200-3500 cm⁻¹. A

sharp, strong absorption band corresponding to the C≡N stretching of the nitrile group would be

expected around 2200-2260 cm⁻¹. Bending vibrations for N-H and C-H bonds, as well as C-C

and C-N stretching vibrations, would also be present in the fingerprint region.

2.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (135.17 m/z). Fragmentation patterns would likely involve the loss of

small molecules such as HCN from the cyano group or cleavage of the pyrrole ring.
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Synthesis
A plausible and efficient method for the synthesis of 2-amino-4,5-dimethyl-1H-pyrrole-3-
carbonitrile is through a multicomponent reaction, a variation of the Thorpe-Ziegler reaction.

This approach offers the advantage of forming the complex pyrrole ring in a single step from

simple starting materials.

Starting Materials

Reaction

Product

3-Methyl-2,4-pentanedione

One-pot Multicomponent Reaction
(Thorpe-Ziegler type)

Malononitrile Ammonia (or ammonium salt)

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Click to download full resolution via product page

3.1. Experimental Protocol: Multicomponent Synthesis

This protocol is a proposed method based on established syntheses of similar 2-amino-3-

cyanopyrrole derivatives.

Materials:

3-Methyl-2,4-pentanedione (1.0 eq)

Malononitrile (1.0 eq)

Ammonium acetate (as a source of ammonia, 1.5 eq)
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Ethanol (solvent)

Piperidine or another basic catalyst (catalytic amount)

Procedure:

To a round-bottom flask, add 3-methyl-2,4-pentanedione, malononitrile, and ammonium

acetate to ethanol.

Add a catalytic amount of piperidine to the mixture.

Reflux the reaction mixture with stirring for several hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

The product may precipitate out of the solution upon cooling. If so, collect the solid by

filtration.

If the product does not precipitate, the solvent can be removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol

or an ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Potential Applications
While there is a lack of specific biological data for 2-amino-4,5-dimethyl-1H-pyrrole-3-
carbonitrile, the pyrrole scaffold is a well-established pharmacophore present in numerous

biologically active compounds.[3] Derivatives of 2-amino-3-cyanopyrrole have shown a wide

range of pharmacological activities, including antimicrobial and anticancer properties.

4.1. Antimicrobial Activity (Potential)

Many 2-amino-3-cyanopyrrole derivatives have demonstrated significant antibacterial and

antifungal activities.[4] The mechanism of action often involves the inhibition of essential

microbial enzymes or disruption of cell membrane integrity. The presence of the amino and

cyano groups on the pyrrole ring is often crucial for these activities. It is plausible that 2-amino-
4,5-dimethyl-1H-pyrrole-3-carbonitrile could exhibit similar antimicrobial properties.
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4.2. Anticancer Activity (Potential)

The pyrrole core is found in several anticancer drugs. Substituted 2-aminopyrrole-3-

carbonitriles have been investigated for their cytotoxic effects against various cancer cell lines.

[5] The potential mechanisms of action for such compounds can be diverse, including the

inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. Further

research would be necessary to determine if 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
possesses any antiproliferative activity.

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Potential Biological Activities (based on analogs)

Potential Mechanisms of Action

Target Compound

Antimicrobial Activity Anticancer Activity

Enzyme Inhibition Cell Membrane Disruption Kinase Inhibition Apoptosis Induction

Click to download full resolution via product page

4.3. Drug Development Potential

Given the synthetic accessibility and the known biological activities of related compounds, 2-
amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile represents a scaffold of interest for further

investigation in drug discovery programs. Its relatively simple structure allows for the facile

synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion
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2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a well-

defined structure and predictable chemical properties. While experimental data on its biological

activity is currently limited, its structural similarity to other biologically active 2-amino-3-

cyanopyrroles suggests potential as an antimicrobial or anticancer agent. The proposed

multicomponent synthesis offers a straightforward route to this compound, paving the way for

further investigation and derivatization in medicinal chemistry research. This technical guide

provides a solid foundation for scientists and researchers to explore the full potential of this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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